![molecular formula C6H14ClN B13579138 rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)
rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanamine hydrochloride involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The methanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Investigated for its potential use in developing new drugs.
Industry: Utilized in the production of various chemical products.
Mécanisme D'action
The mechanism of action of rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanamine hydrochloride include:
- rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanol
- rac-[(2R,3R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-3-yl]methanamine hydrochloride .
Uniqueness
What sets rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanamine hydrochloride apart is its specific cyclopropyl ring structure with two methyl groups and a methanamine group. This unique configuration provides distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C6H14ClN |
|---|---|
Poids moléculaire |
135.63 g/mol |
Nom IUPAC |
[(2R,3R)-2,3-dimethylcyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H13N.ClH/c1-4-5(2)6(4)3-7;/h4-6H,3,7H2,1-2H3;1H/t4-,5-;/m1./s1 |
Clé InChI |
QRDNANSQMSXQGL-TYSVMGFPSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C1CN)C.Cl |
SMILES canonique |
CC1C(C1CN)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


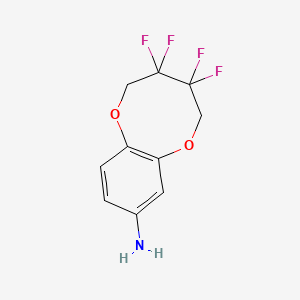
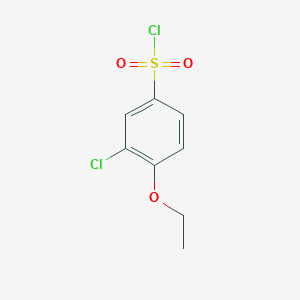

![6-[1-(Aminomethyl)cyclobutyl]pyridin-2-oldihydrochloride](/img/structure/B13579071.png)
![2-(4-chlorophenoxy)-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B13579077.png)

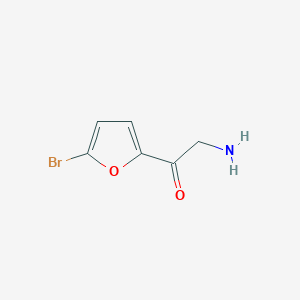
![1-{6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl}methanaminehydrochloride](/img/structure/B13579087.png)
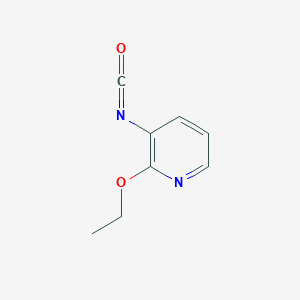
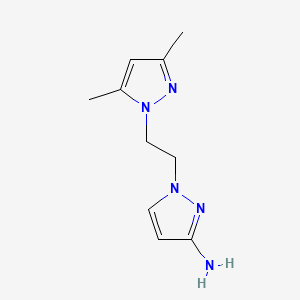
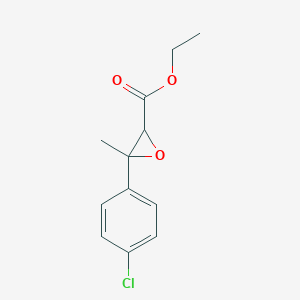
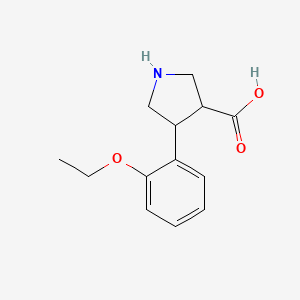
![{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13579129.png)

